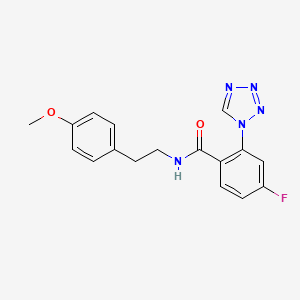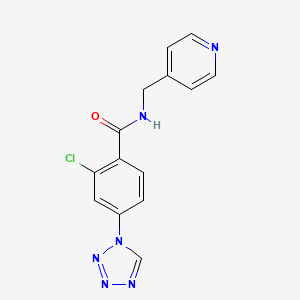![molecular formula C31H33NO5 B11158000 N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11158000.png)
N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced via alkylation using hexyl bromide in the presence of a strong base such as sodium hydride.
Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the chromen-2-one derivative with 2-ethoxyaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with a similar chromen-2-one core structure.
Phenylacetamide Derivatives: Compounds with a similar acetamide linkage.
Hexyl-substituted Aromatics: Compounds with a similar hexyl group substitution.
Uniqueness
N-(2-ethoxyphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C31H33NO5 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C31H33NO5/c1-3-5-6-8-15-23-18-25-24(22-13-9-7-10-14-22)19-31(34)37-29(25)20-28(23)36-21-30(33)32-26-16-11-12-17-27(26)35-4-2/h7,9-14,16-20H,3-6,8,15,21H2,1-2H3,(H,32,33) |
InChI Key |
NPBRRCYUOWPMPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=CC=CC=C3OCC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157919.png)
![propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11157920.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157923.png)
![2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide](/img/structure/B11157936.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157943.png)


![7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157949.png)
![4-(5-bromo-3-methyl-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B11157952.png)
![4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11157963.png)
![1-(2,5-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11157973.png)
![1-(3,4-dimethylphenyl)-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157982.png)
![1-(3-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11157987.png)

